

N-(4-methylphenyl)-4-propoxybenzamide: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *N-(4-methylphenyl)-4-propoxybenzamide*

Cat. No.: B5053303

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Part 1: Chemical Identity & Core Properties

Nomenclature & Identification

This compound belongs to the class of 4-alkoxy-4'-alkylbenzanilides, a family of molecules extensively studied for their mesogenic (liquid crystal) properties.^{[1][2]} It is formed by the condensation of 4-propoxybenzoic acid and 4-methylaniline (p-toluidine).^{[1][2]}

Property	Details
Chemical Name	N-(4-methylphenyl)-4-propoxybenzamide
Common Synonyms	4-propoxy-4'-methylbenzanilide; 4-propoxy-N-(p-tolyl)benzamide; p-Propoxy-p'-methylbenzanilide
CAS Number	Not widely indexed in public commercial catalogs. [1] [2] [3] [4] (Custom Synthesis Entity)
Molecular Formula	C ₁₇ H ₁₉ NO ₂
Molecular Weight	269.34 g/mol
SMILES	<chem>CCCOc1ccc(C(=O)Nc2ccc(C)cc2)cc1</chem>
InChI Key	Derivative specific (Predicted: InChI=1S/C17H19NO2...)

Physical & Chemical Properties

- Appearance: White to off-white crystalline solid.[\[1\]](#)[\[2\]](#)
- Solubility: Soluble in DMF, DMSO, Dichloromethane, and hot Ethanol.[\[1\]](#)[\[2\]](#) Insoluble in water.[\[1\]](#)[\[2\]](#)
- Melting Point: Typically exhibits a melting transition followed by a liquid crystalline phase (mesophase) before clearing.[\[1\]](#)[\[2\]](#) Analogous compounds often melt in the 140–160°C range.[\[1\]](#)[\[2\]](#)
- Stability: Stable under standard laboratory conditions; amide bond is resistant to hydrolysis except under strong acidic/basic conditions at elevated temperatures.[\[1\]](#)[\[2\]](#)

Part 2: Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust synthetic route involves the formation of the amide bond between an activated 4-propoxybenzoic acid derivative and p-toluidine.[\[1\]](#)[\[2\]](#)

- Precursor A: 4-Propoxybenzoic acid (CAS 1326-11-0)[1][2]
- Precursor B: p-Toluidine (4-Methylaniline) (CAS 106-49-0)[1][2]

Experimental Protocol (Acid Chloride Method)

Rationale: The acid chloride method is preferred over coupling agents (EDC/HOBt) for benzanilides due to higher yields and easier purification of the crystalline product.[1][2]

Step 1: Activation

- Charge a round-bottom flask with 4-propoxybenzoic acid (1.0 eq).
- Add Thionyl Chloride (SOCl₂) (3.0 eq) and a catalytic drop of DMF.[1][2]
- Reflux at 80°C for 2–3 hours until gas evolution (HCl/SO₂) ceases.
- Remove excess SOCl₂ under reduced pressure to yield the crude 4-propoxybenzoyl chloride.[1][2]

Step 2: Amidation

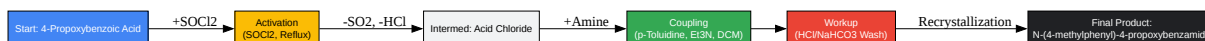
- Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM).
- In a separate vessel, dissolve p-toluidine (1.0 eq) and Triethylamine (TEA) (1.2 eq) in DCM.
- Cool the amine solution to 0°C in an ice bath.
- Dropwise add the acid chloride solution to the amine solution over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 4–6 hours.

Step 3: Purification

- Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat.[1][2] NaHCO₃ (to remove unreacted acid), and finally Brine.[1][2]
- Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

- Recrystallization: Dissolve the crude solid in minimum hot Ethanol or Ethyl Acetate/Hexane mixture.[1][2] Cool slowly to induce crystallization.[1][2]

Synthesis Workflow Diagram



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Caption: Step-by-step synthetic pathway for **N-(4-methylphenyl)-4-propoxybenzamide** via acid chloride activation.

Part 3: Applications & Biological Context

Material Science: Liquid Crystals

This compound is a classic calamitic mesogen.[1][2] The rigid benzanilide core provides the structural anisotropy required for liquid crystallinity, while the terminal alkoxy (propoxy) and alkyl (methyl) chains promote alignment.[1][2]

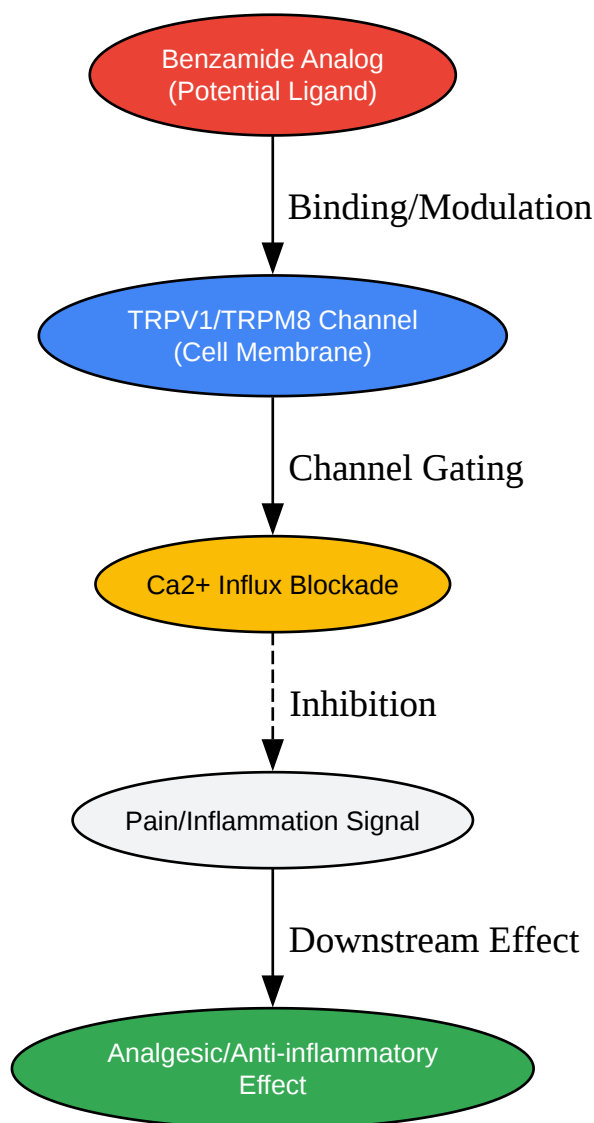
- Use Case: It is used as a dopant or component in liquid crystal mixtures to adjust the nematic-to-isotropic transition temperature or to enhance the alignment of LC films on substrates [1].[1][2]

Biological Potential (Benzamide Scaffold)

While specific pharmacological data for this exact homologue is limited, the N-phenylbenzamide scaffold is a "privileged structure" in medicinal chemistry.[1][2]

- Ion Channel Modulation: Structural analogs (e.g., Capsazepine) are known modulators of TRP (Transient Receptor Potential) channels.[1][2] The lipophilic propoxy tail mimics the hydrophobic regions required for TRP channel binding.[1][2]
- Antimicrobial Activity: Alkoxy-benzanilides have demonstrated activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis (specifically targeting the InhA enzyme pathway in some derivatives) [2].[1][2]

Potential Signaling Pathway (Hypothetical TRP Modulation)



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Caption: Hypothetical mechanism of action for benzamide analogs acting as TRP channel modulators.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

Technique	Expected Signals
^1H NMR (DMSO- d_6)	δ 10.0 (s, 1H, NH); δ 7.9 (d, 2H, Benzoyl-Ar); δ 7.6 (d, 2H, Aniline-Ar); δ 7.1 (d, 2H, Aniline-Ar); δ 7.0 (d, 2H, Benzoyl-Ar); δ 3.9 (t, 2H, O-CH $_2$); δ 2.3 (s, 3H, Ar-CH $_3$); δ 1.7 (m, 2H); δ 1.0 (t, 3H). [1][2]
IR Spectroscopy	3300 cm^{-1} (N-H stretch); 1650 cm^{-1} (C=O[1][2] Amide I); 1250 cm^{-1} (C-O-C Ether stretch).[1][2]
Mass Spectrometry	$[\text{M}+\text{H}]^+ = 270.35 \text{ m/z}$.

Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).[1][2][4]
- Handling: Use standard PPE (Gloves, Goggles).[1][2] Avoid dust inhalation.[1][2]
- Storage: Store in a cool, dry place. The compound is not hygroscopic but should be kept away from strong oxidizers.[1][2]

References

- US Patent 8216649B2.Liquid crystal aligning agent, method of producing a liquid crystal alignment film and liquid crystal display device.[1][2] (2012).[1][2] [Link](#)
- Mali, S. N., et al.Synthesis and antimycobacterial screening of some novel benzanilide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences (2014).[1][2] [Link](#)
- PubChem Compound Summary.Benzamide derivatives and structural analogs.[1][2] National Center for Biotechnology Information.[1][2] [Link](#)

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Sources

- [1. Mepronil \[webbook.nist.gov\]](#)
- [2. Mepronil | C17H19NO2 | CID 41632 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. CAS 50670-64-9: 5-Amino-2-methylbenzotrile | CymitQuimica \[cymitquimica.com\]](#)
- [4. 5-Amino-2-methylbenzotrile 97 50670-64-9 \[sigmaaldrich.com\]](#)
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